4-[(2E)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzamide
Description
This compound features a pyrazole-thiazole core linked to a benzamide group via a hydrazine bridge with an E-configurated hydrazone bond. The pyrazole's 3-methyl and 5-keto groups contribute to planarity and hydrogen-bonding interactions, critical for target binding . Crystallographic studies using SHELX and ORTEP confirm the stereochemistry and molecular geometry, ensuring structural fidelity .
Properties
Molecular Formula |
C21H18N6O2S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
4-[[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-oxo-1H-pyrazol-4-yl]diazenyl]benzamide |
InChI |
InChI=1S/C21H18N6O2S/c1-12-3-5-14(6-4-12)17-11-30-21(23-17)27-20(29)18(13(2)26-27)25-24-16-9-7-15(8-10-16)19(22)28/h3-11,26H,1-2H3,(H2,22,28) |
InChI Key |
FTBJTADSGGMCRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE typically involves multiple steps. One common method includes the condensation of 4-methylphenyl thiazole with a hydrazine derivative, followed by cyclization to form the pyrazole ring.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
4-{2-[(4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[(4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key analogs and their distinguishing features are summarized below:
Key Observations :
Computational Similarity Analysis
Tanimoto coefficients (≥0.8) and Multiwfn-based electron localization function (ELF) analyses reveal:
Biological Activity
The compound 4-[(2E)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a thiazole ring and a hydrazone linkage, which are known to contribute to biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in cancer proliferation and survival. Key mechanisms include:
- Inhibition of Kinase Activity : The compound has shown potential as an inhibitor of various kinases that play critical roles in tumor growth and angiogenesis.
- Induction of Apoptosis : Studies indicate that it may trigger apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Arrest : The compound can interfere with the cell cycle, halting the progression of cancer cells through critical checkpoints.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against several cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) observed in different assays:
| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.40 ± 0.51 |
These results indicate that the compound exhibits potent cytotoxicity against breast and liver cancer cells, outperforming standard reference drugs.
VEGFR-2 Kinase Inhibition
In addition to its cytotoxic effects, the compound has been tested for its ability to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis:
| Compound | IC50 (µM) | Positive Control (Sorafenib) | Sorafenib IC50 (µM) |
|---|---|---|---|
| Test Compound | 0.15 | Sorafenib | 0.059 |
The results suggest that this compound is a competitive inhibitor of VEGFR-2, indicating its potential utility in antiangiogenic therapies.
Study on Thiazole Derivatives
A study published in MDPI evaluated various thiazole derivatives, including similar compounds to our target molecule. The derivatives were assessed for their anticancer activities against MCF-7 and HepG2 cell lines. The findings highlighted that modifications on the thiazole ring significantly influenced cytotoxicity, emphasizing structure-activity relationships (SAR) .
Molecular Dynamics Simulations
Molecular dynamics simulations have been conducted to understand the interaction between the compound and target proteins involved in apoptosis and cell cycle regulation. These simulations revealed that specific substitutions on the phenyl and thiazole rings enhance binding affinity and stability within the target sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
